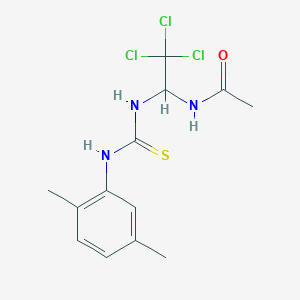
N-(2,2,2-Trichloro-1-(3-(2,5-dimethyl-phenyl)-thioureido)-ethyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Tricloro-1-(3-(2,5-dimetil-fenil)-tioureido)-etil)-acetamida es un compuesto orgánico complejo con aplicaciones significativas en diversos campos de la ciencia y la industria. Este compuesto se caracteriza por su estructura única, que incluye un grupo tricloroetil, un enlace tioureido y un anillo dimetil-fenil. Sus propiedades químicas lo convierten en un tema valioso de estudio en química sintética, farmacología y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,2,2-Tricloro-1-(3-(2,5-dimetil-fenil)-tioureido)-etil)-acetamida generalmente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta común incluye la reacción de 2,5-dimetil-anilina con tiofosgeno para formar el derivado de tiourea correspondiente. Este intermedio luego se hace reaccionar con 2,2,2-tricloroetilamina en condiciones controladas para producir el producto final. Las condiciones de reacción a menudo requieren una atmósfera inerte, temperatura controlada y el uso de solventes como diclorometano o tolueno.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede involucrar reactores por lotes a gran escala con control preciso sobre los parámetros de reacción. El uso de sistemas automatizados para monitorear la temperatura, la presión y las concentraciones de reactivos garantiza un alto rendimiento y pureza. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,2,2-Tricloro-1-(3-(2,5-dimetil-fenil)-tioureido)-etil)-acetamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el grupo tioureido a las aminas correspondientes.
Sustitución: El grupo tricloroetil puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que da como resultado la formación de nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio; generalmente se realiza en condiciones anhidras.
Sustitución: Aminas, tioles; las reacciones a menudo requieren catalizadores o condiciones específicas de pH.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas y diversos derivados sustituidos, dependiendo de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
N-(2,2,2-Tricloro-1-(3-(2,5-dimetil-fenil)-tioureido)-etil)-acetamida tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura química única.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-Tricloro-1-(3-(2,5-dimetil-fenil)-tioureido)-etil)-acetamida involucra su interacción con objetivos moleculares como enzimas o receptores. El grupo tricloroetil y el enlace tioureido juegan un papel crucial en la unión a estos objetivos, potencialmente inhibiendo o modulando su actividad. Las vías exactas y las interacciones moleculares dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2,2,2-Tricloro-1-(2-nitrofeniltioamino)etanol
- 2,2,2-Tricloro-1-(ciclohex-2-enil)etanol
Unicidad
N-(2,2,2-Tricloro-1-(3-(2,5-dimetil-fenil)-tioureido)-etil)-acetamida destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H16Cl3N3OS |
|---|---|
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C13H16Cl3N3OS/c1-7-4-5-8(2)10(6-7)18-12(21)19-11(13(14,15)16)17-9(3)20/h4-6,11H,1-3H3,(H,17,20)(H2,18,19,21) |
Clave InChI |
RDFBSBKCLFFWJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
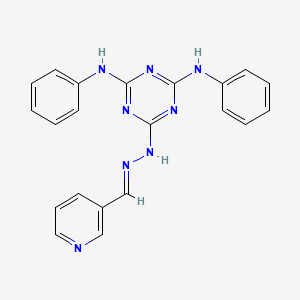
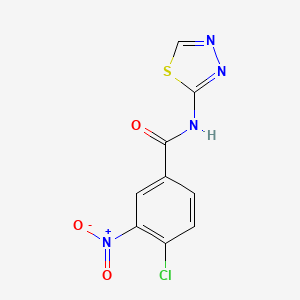
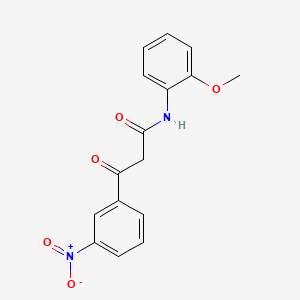
![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)
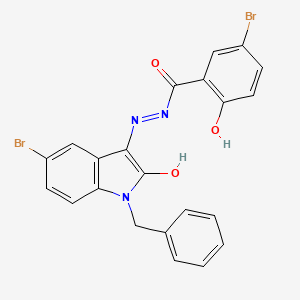
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)
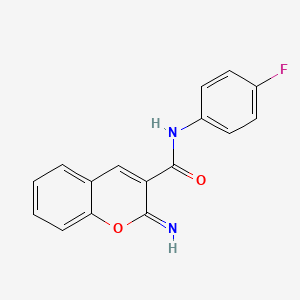
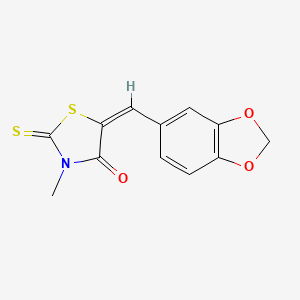
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11711496.png)
![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
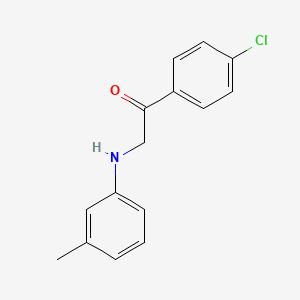
![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)
